molecular formula C17H26N2O B11748689 (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one

(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one

Cat. No.: B11748689
M. Wt: 274.4 g/mol
InChI Key: HXJHQEWSHQXRPH-ZHRONYKTSA-N
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Description

(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one is a complex synthetic organic compound featuring a rigid, multi-cyclic molecular framework that includes a bridged azine and an enone functionality. This specific stereoisomer, defined by its (1S,9S,10R,16R) configuration, is of significant interest in advanced pharmacological and neurochemical research. Its intricate structure is characteristic of scaffolds often investigated for targeted receptor binding and modulation. The embedded enone group is a key pharmacophore that can interact with various biological nucleophiles, while the diazatetracyclic system suggests potential for high-affinity binding to complex enzyme active sites. Researchers utilize this compound as a critical intermediate in the synthesis of more complex molecules or as a chemical probe for studying signal transduction pathways. Its precise mechanism of action is area-specific, but compounds with similar structural motifs, such as other diazatetracyclic systems, have been explored for their activity in the central nervous system . This product is provided as a characterized solid or solution, with purity verified by HPLC and structural confirmation by NMR and mass spectrometry. It is intended for research purposes by qualified laboratory personnel only. All handling should be conducted in accordance with appropriate safety protocols. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one

InChI

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17+/m1/s1

InChI Key

HXJHQEWSHQXRPH-ZHRONYKTSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@]4(C1)[C@@H]2CCCN4C

Canonical SMILES

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM could assemble the macrocyclic framework from a diene precursor. For example, a diene containing pre-installed stereocenters at C1 and C16 might undergo metathesis to form the 14-membered ring, followed by oxidation to introduce the ketone. Chiral Grubbs catalysts could enforce stereoselectivity, though managing the exocyclic double bond at C2(7) remains nontrivial.

Pictet-Spengler Cyclization

Adapting methods for tetrahydro-β-carbolines (THβCs), a tryptamine derivative could condense with a carbonyl compound to form the indole-fused ring. Subsequent alkylation and cyclization might generate the diazatetracyclic core. However, introducing the dimethyl groups at C14 and C16 would require tailored electrophiles.

Asymmetric Transfer Hydrogenation (ATH)

ATH using chiral catalysts (e.g., TsDPEN-Ru complexes) could reduce imine intermediates to establish stereocenters. For instance, a diketone precursor might undergo stereoselective reduction to set the C1 and C10 configurations before cyclization.

Physicochemical Properties Informing Synthesis

Key properties from computational analyses:

PropertyValueImplications for Synthesis
logS (Aqueous Solubility) -2.682Low solubility necessitates polar aprotic solvents (e.g., DMF, DMSO).
logP (Partition Coefficient) 2.747Hydrophobic character favors lipophilic reaction media.
Synthetic Accessibility 5.249Moderately complex; prioritizes step economy.
Stereo Centers 4Requires enantioselective methods or resolution.

These data suggest that reactions should proceed in dimethylformamide (DMF) or dichloromethane (DCM) with catalysts tolerant to low-polarity conditions.

Comparative Analysis with Related Compounds

16-Methyl-6,14-Diazatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]Heptadeca-2(7),3,16-Trien-5-One

This analog lacks the C14 methyl group and C2(7) double bond. Its synthesis via RCM and subsequent oxidation has been reported, though yields are suboptimal (30–40%).

TEX (4,10-Dinitro-2,6,8,12-Tetraoxa-4,10-Diazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]Dodecane)

A patent describes TEX’s synthesis via nitrolysis of glyoxal trimer derivatives. While mechanistically distinct, this highlights the utility of nitro groups in stabilizing strained intermediates—a strategy potentially applicable to α-obscurine’s ketone formation.

Chemical Reactions Analysis

Types of Reactions

(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool for probing biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its complex structure and reactivity may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s tetracyclic core and methyl substituents differentiate it from other heterocyclic and steroidal analogs. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[...]-en-5-one (Target) Diazatetracycloheptadecene Methyl, ketone, cyclic enamine ~280 (estimated) Hypothesized CNS modulation
Cortisone Acetate () Steroidal tetracyclic Acetate, hydroxyl, ketone 402.50 Anti-inflammatory, immunosuppressant
9-Fluoro-11β,17β-dihydroxy-17-methylandrost-4-en-3-one () Androstane steroid Fluorine, hydroxyl, methyl, ketone 364.44 Glucocorticoid receptor agonist
3-N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide () Thiazolinone heterocycle Phenylimino, acetamide, methyl 277.30 Antimicrobial, enzyme inhibition

Key Observations

Steroidal Analogs (): The target compound shares a tetracyclic framework with steroidal molecules like cortisone acetate but lacks hydroxyl groups critical for glucocorticoid receptor binding. Unlike steroids, the diazatetracyclic system introduces nitrogen atoms that could enable hydrogen bonding or interactions with neurotransmitter receptors (e.g., serotonin or dopamine pathways) .

Heterocyclic Derivatives (): The thiazolinone derivative () shares a ketone and methyl groups but lacks the fused tetracyclic architecture. Its phenylimino group enables π-π stacking, a feature absent in the target compound. This structural divergence likely results in differing bioactivity profiles; for example, thiazolinones often exhibit antimicrobial activity, whereas diazatetracyclines may target ion channels .

Bioactivity Clustering () :

  • Hierarchical clustering of compounds based on bioactivity profiles () suggests that structural similarities correlate with shared modes of action. The target compound’s diazatetracyclic core may cluster with alkaloids like ibogaine or vinca alkaloids, which modulate CNS pathways, though experimental validation is needed .

Thermodynamic and Spectroscopic Data

  • Melting Point: The thiazolinone analog () exhibits a melting point of 180–181°C, while steroidal compounds () typically melt above 200°C. The target compound’s melting point is likely intermediate, influenced by its rigid tetracyclic system and methyl groups .
  • NMR Signatures : Methyl groups in the target compound (e.g., 14- and 16-CH₃) would resonate near δ 1.0–1.5 ppm in ¹H NMR, comparable to steroidal methyl signals (). The enamine proton (6-CH) may appear downfield (δ 5.0–6.0 ppm), similar to cyclic enamines in related alkaloids .

Research Findings and Implications

  • Structural Determinants of Activity : Methyl groups at positions 14 and 16 may enhance metabolic stability compared to hydroxylated steroids, as seen in ’s fluorinated analog .
  • Data Mining Insights (): Frequent substructure analysis () highlights the importance of the diazatetracyclic core in bioactivity clustering.

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